1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione
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Overview
Description
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione typically involves the formation of the thiazole ring followed by the attachment of the pentane-1,3-dione moiety. One common synthetic route includes the reaction of 2,5-dimethylthiazole with a suitable diketone under controlled conditions. Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in various bioassays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug with a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-4-8(12)5-9(13)10-6(2)14-7(3)11-10/h4-5H2,1-3H3 |
InChI Key |
VSWDUZBIZFBBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(SC(=N1)C)C |
Origin of Product |
United States |
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